molecular formula C32H46O16 B600701 Secoisolariciresinol diglucoside CAS No. 148244-82-0

Secoisolariciresinol diglucoside

Cat. No.: B600701
CAS No.: 148244-82-0
M. Wt: 686.7 g/mol
InChI Key: SBVBJPHMDABKJV-PGCJWIIOSA-N
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Mechanism of Action

Secoisolariciresinol diglucoside (SDG) is a lignan found primarily in flaxseed. It has been associated with various health benefits, including protective effects against cardiovascular diseases, diabetes, cancer, and mental stress .

Target of Action

SDG has been shown to interact with several targets in the body. It has been found to have a protective effect on the blood-brain barrier, reducing leukocyte adhesion and migration across the barrier . SDG also interacts with human umbilical vein endothelial cells, inhibiting the Akt/IκB/NF-κB pathway .

Mode of Action

SDG exerts its effects through various mechanisms. It has been shown to decrease the expression of the adhesion molecule VCAM1, induced by TNFα or IL-1β in brain microvascular endothelial cells . SDG also diminishes the expression of the active form of VLA-4 integrin, which promotes leukocyte adhesion and migration .

Biochemical Pathways

SDG affects several biochemical pathways. It has been shown to counter oxidative stress in human colonic epithelial tissue and protect against mtDNA damage in vitro . SDG also inhibits the NF-κB pathway, which is partly dependent on the disruption of Akt activation .

Pharmacokinetics

It is known that ingested sdg is converted into mammalian lignans, enterodiol (end) and enterolactone (enl), by gut microflora enzymes .

Result of Action

The action of SDG results in various molecular and cellular effects. It has been shown to reduce angiogenic capacity, inhibit cell injury and apoptosis, increase nitric oxide release, and decrease levels of inflammatory cytokines IL-1β, IL-6, and TNF-α .

Action Environment

Environmental factors can influence the action of SDG. For instance, the extraction conditions, including the concentration of ammonium hydroxide, extraction time, and temperature, can affect the yield of SDG from flaxseed hull .

Chemical Reactions Analysis

Types of Reactions: Secoisolariciresinol diglucoside undergoes several types of chemical reactions, including hydrolysis, oxidation, and reduction .

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Secoisolariciresinol diglucoside is unique among lignans due to its high concentration in flaxseed and its potent antioxidant properties . Similar compounds include:

    Matairesinol: Another lignan found in various seeds and grains, known for its antioxidant and anticancer properties.

    Pinoresinol: Found in olive oil and sesame seeds, with antioxidant and anti-inflammatory effects.

    Lariciresinol: Present in whole grains and vegetables, also exhibiting antioxidant and anticancer activities.

This compound stands out due to its higher bioavailability and the extensive research supporting its health benefits .

Properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3R)-2,3-bis[(4-hydroxy-3-methoxyphenyl)methyl]-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H46O16/c1-43-21-9-15(3-5-19(21)35)7-17(13-45-31-29(41)27(39)25(37)23(11-33)47-31)18(8-16-4-6-20(36)22(10-16)44-2)14-46-32-30(42)28(40)26(38)24(12-34)48-32/h3-6,9-10,17-18,23-42H,7-8,11-14H2,1-2H3/t17-,18-,23+,24+,25+,26+,27-,28-,29+,30+,31+,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVBJPHMDABKJV-PGCJWIIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(COC2C(C(C(C(O2)CO)O)O)O)C(CC3=CC(=C(C=C3)O)OC)COC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@@H](CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)[C@@H](CC3=CC(=C(C=C3)O)OC)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H46O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432760
Record name Secoisolariciresinol diglucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

686.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158932-33-3
Record name Secoisolariciresinol diglucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158932-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Secoisolariciresinol diglucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158932333
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Secoisolariciresinol diglucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SECOISOLARICIRESINOL DIGLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9281L29MV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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